

# Spectroscopic Profile of 6-(Methylamino)nicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-(Methylamino)nicotinonitrile**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-(Methylamino)nicotinonitrile** in a research and development setting.

## Molecular Structure and Properties

- Chemical Name: **6-(Methylamino)nicotinonitrile**
- CAS Number: 261715-36-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>[\[1\]](#)
- Molecular Weight: 133.15 g/mol [\[1\]](#)
- Structure:
  - SMILES: CNC1=NC=C(C#N)C=C1[\[1\]](#)

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-(Methylamino)nicotinonitrile** based on the analysis of similar structures and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H-2 (Pyridine)
~7.6	d	1H	H-4 (Pyridine)
~6.5	d	1H	H-5 (Pyridine)
~5.5	br s	1H	N-H
~2.9	s	3H	N-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C-6 (Pyridine)
~152	C-2 (Pyridine)
~140	C-4 (Pyridine)
~118	-C≡N
~108	C-5 (Pyridine)
~100	C-3 (Pyridine)
~28	N-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~2225	Strong, Sharp	-C≡N Stretch (Nitrile)[3]
~1600	Strong	C=N and C=C Stretch (Pyridine ring)
~1500	Medium	N-H Bend
~1350	Medium	C-N Stretch

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
133	High	[M] <sup>+</sup> (Molecular Ion)
132	Moderate	[M-H] <sup>+</sup>
118	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
105	Moderate	[M-HCN] <sup>+</sup>
91	Low	[M-CH <sub>3</sub> -HCN] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

## NMR Spectroscopy

- Sample Preparation:

- For  $^1\text{H}$  NMR, dissolve 5-10 mg of **6-(Methylamino)nicotinonitrile** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[\[4\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - $^1\text{H}$  NMR:
    - Pulse Program: Standard single pulse (zg30 or similar).
    - Spectral Width: -2 to 10 ppm.
    - Acquisition Time: 2-4 seconds.
    - Relaxation Delay: 1-5 seconds.[\[4\]](#)
    - Number of Scans: 16-64.
  - $^{13}\text{C}$  NMR:
    - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
    - Spectral Width: 0 to 200 ppm.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 2-5 seconds.
    - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## FTIR Spectroscopy

- Sample Preparation:
  - If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal.
  - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrument Parameters:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of the empty ATR crystal or a blank KBr pellet should be acquired and subtracted from the sample spectrum.[5]
- Data Analysis:
  - Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

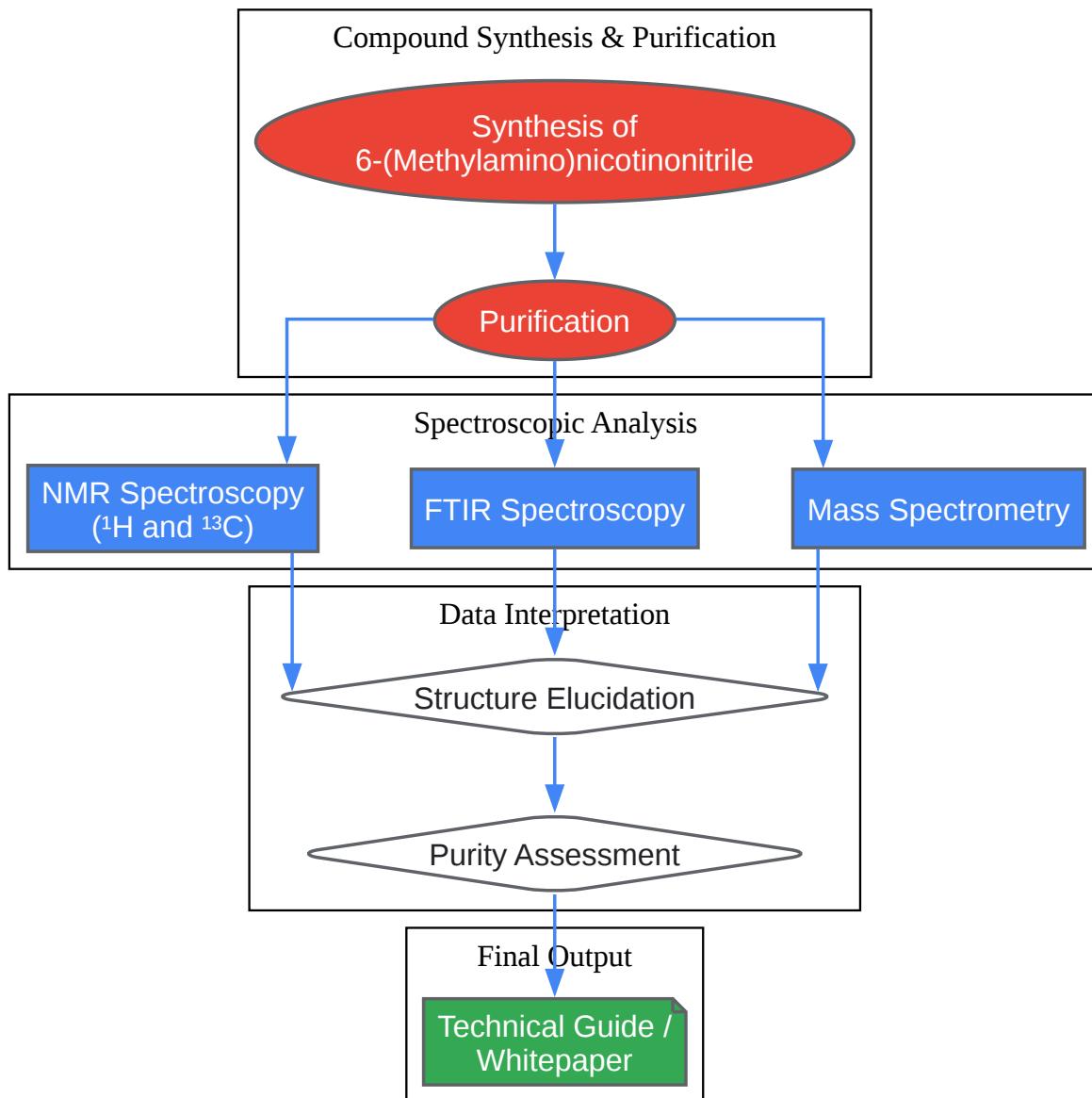
## Mass Spectrometry

- Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 10-100 µg/mL.[6]
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.[7]
  - Mass Range: m/z 40-400.
  - Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Data Analysis:
  - Identify the molecular ion peak to confirm the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain information about the structure of the molecule.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-(Methylamino)nicotinonitrile**.



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **6-(Methylamino)nicotinonitrile**.

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